
Lofexidine
Descripción general
Descripción
Lofexidine is a medication primarily used to alleviate the physical symptoms associated with opioid withdrawal. It is a centrally acting alpha-2 adrenergic receptor agonist, which means it works by stimulating specific receptors in the brain to reduce the release of norepinephrine, a neurotransmitter involved in the body’s stress response . Historically, this compound was used to treat high blood pressure, but its primary use today is in managing opioid withdrawal symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lofexidine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorophenol with ethyl 2-chloropropionate in the presence of a polar aprotic solvent and an alkali or alkaline earth carbonate salt, such as potassium carbonate. This reaction produces ethyl 2-(2,6-dichlorophenoxy)propionate, which is then reacted with ethylenediamine in the presence of tetravalent titanium alkoxides, preferably titanium isopropoxide, in an apolar solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound involves multiple steps, including batch reactors, evaporators, and filtration processes. The impure this compound solution is purified using an extractor, filtered, and mixed with hydrochloric acid to produce the pharmaceutically active salt form, this compound hydrochloride .
Análisis De Reacciones Químicas
Crooks-Vartak Process (64% Yield)
This method starts with enantiomerically pure (−)-methyl lactate and proceeds through four stages :
-
Esterification : Reaction with 2,6-dichlorophenol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in ether/hexane.
-
Amidation : Treatment with ammonia to form an ethanamide.
-
Cyclization : Electrophilic attack by trimethyloxonium ion (Me₃O⁺) to generate an imino-ether intermediate.
-
Imidazoline Formation : Reaction with ethylenediamine to yield (−)-lofexidine, followed by HCl salt formation.
Aluminum Alkoxide-Mediated Process (57.8% Yield)
An improved method uses aluminum alkoxide (Al(OR)₃) as a Lewis acid for cyclization :
-
Key Step : Conversion of a compound of formula (3) to this compound in toluene/isopropanol.
-
Advantages over older methods (e.g., TiCl₄ or AlCl₃) include reduced flammability and higher scalability .
Structural Reactivity and Functional Group Interactions
This compound’s pharmacological activity hinges on its dichlorophenyl and imidazoline groups :
Critical Substituents
-
2,6-Dichlorophenoxy Group : Essential for α₂A receptor binding () . Removal of either Cl atom converts the compound into an antagonist .
-
Imidazoline Ring : Facilitates agonism via hydrogen bonding with aspartic acid residues in the receptor .
Table 2: Impact of Structural Modifications
Modification | Effect on Activity |
---|---|
Removal of Cl from phenyl | Loss of agonism (antagonism) |
Substitution of ethylenediamine | Reduced binding affinity |
Methyl lactate enantiomer | Dictates stereoselectivity |
Metabolic Reactions
This compound undergoes hepatic metabolism primarily via CYP2D6, with minor contributions from CYP1A2 and CYP2C19 :
-
Primary Pathway : Oxidation to inactive metabolites.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 90% |
3–5 hours | |
Protein Binding | 55% |
Clearance | 17.6 L/h (IV) |
Stability and Degradation
Aplicaciones Científicas De Investigación
Opioid Withdrawal Syndrome
Lofexidine is predominantly indicated for the treatment of opioid withdrawal syndrome. Clinical trials have demonstrated its efficacy in reducing withdrawal symptoms and improving completion rates of treatment protocols.
Key Findings from Clinical Trials:
- Study Design: A multicenter, double-blind, placebo-controlled trial involving 603 participants aged 18 and older who were dependent on short-acting opioids.
- Dosage: Participants received either this compound at doses of 2.16 mg or 2.88 mg daily, or a placebo for seven days.
- Outcomes:
- Significant reductions in Short Opiate Withdrawal Scale (SOWS-Gossop) scores were observed for both dosages compared to placebo (p = 0.02 for 2.16 mg and p = 0.003 for 2.88 mg) .
- Completion rates were higher in the this compound groups: 41.5% for the 2.16 mg group and 39.6% for the 2.88 mg group, compared to 27.8% for placebo .
Neonatal Opioid Withdrawal Syndrome
Recent studies are exploring the application of this compound in treating neonatal opioid withdrawal syndrome (NOWS). Marshall University is conducting clinical trials to evaluate its safety and efficacy in neonates experiencing withdrawal symptoms from maternal opioid use .
Comparative Efficacy
A comparative study assessed the receptor binding profiles of this compound against clonidine, another alpha-2 agonist. The findings indicated that while both compounds exhibit similar effects on alpha-adrenoceptors, this compound also interacts with serotonin and dopamine receptors, potentially offering a broader therapeutic profile .
Adverse Effects
Common adverse effects associated with this compound include:
- Orthostatic hypotension
- Bradycardia
- Hypotension
These side effects were generally mild and resulted in few discontinuations during clinical trials .
Table 1: Summary of Clinical Trial Outcomes
Dosage (mg) | Completion Rate (%) | SOWS-Gossop Score Reduction | Statistical Significance |
---|---|---|---|
Placebo | 27.8 | N/A | N/A |
2.16 | 41.5 | -0.21 | p = 0.02 |
2.88 | 39.6 | -0.26 | p = 0.003 |
Case Studies
Case Study Example: Adult Treatment
A patient with a history of opioid dependence underwent a treatment protocol involving this compound after expressing concerns about using traditional opioid agonists due to past addiction issues. The patient reported significant relief from withdrawal symptoms and successfully completed the treatment regimen without severe adverse effects.
Case Study Example: Neonatal Treatment
In ongoing trials at Marshall University, preliminary results indicate that this compound may help reduce withdrawal symptoms in neonates born to mothers on opioids, providing a promising non-opioid alternative during critical early development .
Mecanismo De Acción
Lofexidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding reduces the release of norepinephrine, thereby decreasing sympathetic tone and alleviating withdrawal symptoms. The primary molecular targets are the alpha-2A and alpha-2C adrenergic receptors . By modulating these receptors, this compound helps to mitigate the noradrenergic hyperactivity associated with opioid withdrawal .
Comparación Con Compuestos Similares
Clonidine: Used for treating high blood pressure and opioid withdrawal symptoms.
Methadone: An opioid used for pain relief and as part of drug addiction detoxification and maintenance programs.
Buprenorphine: A partial opioid agonist used for pain management and opioid addiction treatment.
Lofexidine’s unique properties, such as its high selectivity for alpha-2A receptors, make it a valuable medication for managing opioid withdrawal symptoms with a favorable side effect profile .
Actividad Biológica
Lofexidine is a centrally acting alpha-2 adrenergic agonist primarily used for the management of opioid withdrawal symptoms. Its mechanism of action and biological activity are critical for understanding its therapeutic effects and potential side effects.
This compound exerts its effects by selectively agonizing alpha-2 adrenergic receptors, which leads to a decrease in norepinephrine release. This results in reduced sympathetic outflow, thereby lowering blood pressure and heart rate. The compound also interacts with other receptors, including serotonin (5-HT1A, 5-HT2C, 5-HT7) and dopamine (D2S), contributing to its diverse pharmacological profile .
Key Pharmacokinetic Properties
- Absorption : this compound has a high oral bioavailability (>72%) with peak plasma concentrations occurring 2-5 hours post-administration.
- Volume of Distribution : Approximately 300 L, indicating extensive tissue distribution.
- Protein Binding : About 55% of the drug is protein-bound.
- Metabolism : Primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP2C19. The metabolites formed are largely inactive .
Efficacy in Opioid Withdrawal Management
This compound has been shown to significantly mitigate the symptoms associated with opioid withdrawal. Two pivotal studies demonstrated its efficacy compared to placebo:
Study | Treatment Group | Mean SOWS-G Score (Days 1-7) | p-value |
---|---|---|---|
1 | This compound 2.88 mg/day | 6.1 (SE: 0.35) | <0.0001 |
This compound 2.16 mg/day | 6.5 (SE: 0.34) | <0.0001 | |
Placebo | 8.8 (SE: 0.47) | - | |
2 | This compound 2.16 mg/day | 7.0 (SE: 0.44) | 0.0037 |
Placebo | 8.9 (SE: 0.48) | - |
These results indicate that this compound significantly reduces withdrawal severity as measured by the Short Opioid Withdrawal Scale for Graded Symptoms (SOWS-G) compared to placebo .
Case Studies
A clinical case series involving seventeen patients treated with this compound during inpatient opioid withdrawal management revealed promising outcomes:
- Demographics : Predominantly white males (88% and 71%, respectively), mean age of 35 years.
- Completion Rate : 88% completed the treatment protocol, with many transitioning to naltrexone or buprenorphine post-treatment.
- Adverse Effects : Common side effects included hypotension, bradycardia, dizziness, and sedation; however, these were generally manageable .
Comparative Analysis with Clonidine
This compound's receptor binding profile differs from that of clonidine, another alpha-2 agonist used in opioid withdrawal treatment:
Receptor Type | This compound Affinity | Clonidine Affinity |
---|---|---|
Alpha-1A | Moderate | Low |
Alpha-2A | High | High |
Alpha-2B | Moderate | High |
Alpha-2C | High | Moderate |
Dopamine D2S | Significant | None |
Serotonin Receptors | Significant | Minimal |
This differential affinity suggests that this compound may provide a better side effect profile than clonidine, particularly regarding hypotension rates .
Propiedades
IUPAC Name |
2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21498-08-8 (mono-hydrochloride) | |
Record name | Lofexidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023221 | |
Record name | Lofexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.47e-01 g/L | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lofexidine is a potent alpha2-adrenergic receptor agonist with some moderate agonistic affinity towards Alpha-1A adrenergic receptor and 5-HT1a, 5-HT7, 5HT2c and 5HT1d receptors. The alpha2-adrenergic receptor is normally targeted by norepinephrine and its activation inhibits the synthesis of cAMP which in turn leads to potassium efflux and suppression of neural firing and inhibition of norepinephrine release. All of this activity can reduce the heart rate, blood pressure, and attenuate sympathetic stress response. Opioids inhibit cAMP in the noradrenergic neurons and their discontinuation produces a rise in the level of cAMP. This will generate an increase in norepinephrine which is associated with the symptoms of withdrawal. The magnitude of the effect is augmented by chronic opioid use due to the compensatory mechanisms of continuous negative feedback. Therefore, chronic opioid use translates into an exacerbated production of cAMP and norepinephrine release. Lofexidine replaces the opioid-driven inhibition of cAMP production by activating the alpha2-adrenergic receptor and moderating the symptoms of opioid withdrawal. This effect is performed without interacting with opioid receptors which mediate other activities of opioid dependence or addiction. | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
31036-80-3 | |
Record name | Lofexidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31036-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lofexidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031036803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOFEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI82K0T627 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221-223, 127 °C | |
Record name | Lofexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lofexidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.